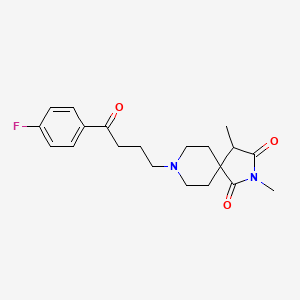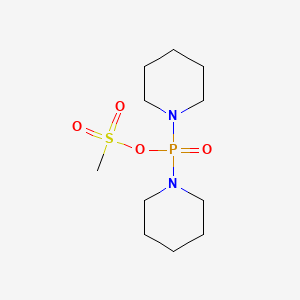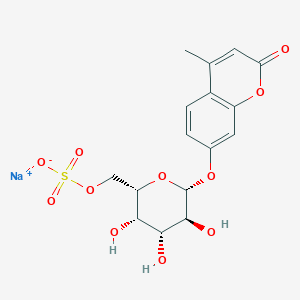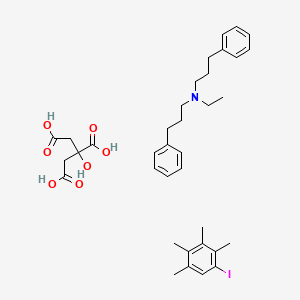
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Piperazine Derivative Attachment: The phenyl-piperazine moiety is attached via nucleophilic substitution reactions, often using halogenated intermediates.
Pyridine Ring Integration: The pyridine ring is incorporated through coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated intermediates, palladium catalysts for coupling reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Researchers investigate its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)- involves its interaction with molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, binding to specific receptors in the brain may influence neurotransmitter release, thereby affecting neurological functions.
Comparaison Avec Des Composés Similaires
1H-Indole Derivatives: Compounds with similar indole cores but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine moiety with varying side chains.
Pyridine Derivatives: Compounds with pyridine rings and different functional groups.
Uniqueness: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-1-(3-pyridinyl)- stands out due to its combination of indole, piperazine, and pyridine moieties, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
119464-26-5 |
|---|---|
Formule moléculaire |
C29H33N5 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[3-(4-phenylpiperazin-1-yl)propyl]-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C29H33N5/c1-2-9-24(10-3-1)33-20-18-32(19-21-33)15-7-16-34-17-13-26-25-11-4-5-12-27(25)31-28(26)29(34)23-8-6-14-30-22-23/h1-6,8-12,14,22,29,31H,7,13,15-21H2 |
Clé InChI |
DBYIMKGTQOEJFO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)CCCN5CCN(CC5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)




![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

